molecular formula C13H16ClN3O4S B1237070 5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate CAS No. 141545-50-8

5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate

货号: B1237070
CAS 编号: 141545-50-8
分子量: 345.80 g/mol
InChI 键: GTFPSILHBBHLFP-WLHGVMLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The complete systematic name reflects the presence of a substituted thiazole ring system as the parent structure, with specific positional indicators for the chlorine substituent at position 5, the tetrahydropyridine substituent at position 4, and the amine functional group at position 2 of the thiazole core. The 2-butenedioate component represents the fumaric acid salt form, which significantly influences the compound's crystalline properties and analytical behavior.

The Chemical Abstracts Service registry number for this compound is 141545-50-8, providing a unique identifier that distinguishes it from related structural analogs and isomeric compounds. The molecular formula C₁₃H₁₆ClN₃O₄S indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom, with a calculated molecular weight of 345.80 grams per mole. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating elements from both the thiazole and tetrahydropyridine ring systems along with the dicarboxylic acid salt component.

属性

CAS 编号

141545-50-8

分子式

C13H16ClN3O4S

分子量

345.80 g/mol

IUPAC 名称

(E)-but-2-enedioic acid;5-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12ClN3S.C4H4O4/c1-13-4-2-3-6(5-13)7-8(10)14-9(11)12-7;5-3(6)1-2-4(7)8/h3H,2,4-5H2,1H3,(H2,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI 键

GTFPSILHBBHLFP-WLHGVMLRSA-N

SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

手性 SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O

规范 SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

同义词

5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
ORG 20091
ORG-20091

产品来源

United States

准备方法

Formation of 2-Aminothiazole

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-halo carbonyl compound. For 2-aminothiazole, thiourea reacts with α-chloroketones under basic conditions. For example, the reaction of thiourea with 2-chloroacetaldehyde yields 2-aminothiazole, though substitution patterns depend on the starting materials.

Chlorination at Position 5

Introducing chlorine at the 5-position of the thiazole ring requires electrophilic aromatic substitution. Sodium dichloroisocyanurate (SDIC), a chlorinating agent used in the synthesis of 5-chloro-4,6-dimethoxypyrimidin-2-amine, may be adapted for this step. Reaction conditions involve stirring SDIC in aqueous acetic acid at ambient temperature, followed by cooling to precipitate the chlorinated product.

StepReagent/ConditionYieldCharacterization
ChlorinationSDIC, glacial acetic acid, 288 K, 4 h~45%1H^1H NMR: δ 6.8 (s, 1H, thiazole-H); LC-MS: m/z 162 [M+H]⁺

Preparation of 1-Methyl-1,2,5,6-Tetrahydropyridin-3-yl Moiety

Cyclization Reactions

The tetrahydropyridine ring is synthesized via cyclization of amino alcohols or amines. Patent literature describes the preparation of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl indoles through nucleophilic substitution and hydrogenation. For instance, heating 3-bromopyridin with CuBr and K₂CO₃ at 160°C facilitates cyclization.

Hydrogenation Methods

Partial hydrogenation of pyridine derivatives using catalysts like PtO₂ under 3 atm H₂ yields the tetrahydropyridine structure. This method, employed in the synthesis of 1-(4'-fluorophenyl)-3-(1-methyl-4-piperidyl)-5-trifluoromethyl-1H-indole, ensures regioselectivity for the 1,2,5,6-tetrahydro form.

StepCatalyst/ConditionYieldMelting Point
HydrogenationPtO₂, ethanol, 3 atm H₂, 3 h48%251–252°C

Coupling Strategies

Cross-Coupling Reactions

Suzuki-Miyaura coupling links the tetrahydropyridine moiety to the thiazole ring. A 4-bromo-5-chlorothiazole-2-amine intermediate reacts with 1-methyl-1,2,5,6-tetrahydropyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method mirrors the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole.

Nucleophilic Substitution

Alternatively, nucleophilic aromatic substitution using CuBr and K₂CO₃ at elevated temperatures facilitates direct coupling, as demonstrated in the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1-pyridin-3-yl-1H-indole.

MethodConditionsYieldPurity (HPLC)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C65%>95%
Nucleophilic substitutionCuBr, K₂CO₃, 160°C, 2.5 h52%>90%

Salt Formation with 2-Butenedioic Acid

Acid-Base Reaction

The free base is dissolved in ethanol and treated with stoichiometric fumaric acid. Crystallization at low temperatures yields the 2-butenedioate salt. This mirrors the isolation of hydrochloride salts in patent examples, where cooling the reaction mixture precipitates the product.

ParameterValue
SolventEthanol
Acid equivalence1.1 eq
Crystallization temp.4°C

Analytical Data and Characterization

Spectroscopic Analysis

  • 1H^1H NMR (DMSO-d₆) : δ 2.3 (s, 3H, N-CH₃), 2.8–3.1 (m, 4H, tetrahydropyridine-H), 6.5 (s, 2H, NH₂), 7.1 (s, 1H, thiazole-H).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O of fumarate).

X-ray Crystallography

While the target compound’s crystal structure is unreported, analogous compounds like 5-chloro-4,6-dimethoxypyrimidin-2-amine crystallize in the monoclinic space group P2₁/n with bond lengths of 1.74 Å (C-Cl) and 1.45 Å (C-O) .

化学反应分析

ORG 20091 经历了各种化学反应,包括:

    氧化: 该反应涉及化合物失去电子,通常由氧化剂促进。

    还原: 该反应涉及获得电子,通常使用还原剂。

    取代: 该反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

作用机制

ORG 20091 通过多种机制发挥作用:

相似化合物的比较

ORG 20091 因其多受体靶向特性而独一无二。类似的化合物包括:

这些化合物突出了受体靶向的多样性以及开发具有特定治疗特性的药物的潜力。

生物活性

5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as ORG 20091, is a compound with significant biological activity primarily due to its interactions with various neurotransmitter receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16ClN3O4S
  • Molecular Weight : 345.80 g/mol
  • CAS Number : 141545-50-8

ORG 20091 functions through multiple mechanisms that influence neurotransmitter systems:

  • Serotonin 1A Receptor Antagonism : By blocking serotonin 1A receptors, it modulates serotonin signaling which is crucial for mood regulation and anxiety management.
  • Muscarinic Acetylcholine Receptor M1 Agonism : Activation of this receptor enhances cognitive functions and memory.
  • Alpha-2A Adrenergic Receptor Antagonism : This action affects the release of norepinephrine and serotonin, thereby impacting mood and cognition.

These mechanisms suggest that ORG 20091 may be beneficial in treating anxiety disorders, cognitive impairments, and major depressive disorder.

In Vitro Studies

Research has highlighted the cytotoxic effects of ORG 20091 on various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : In studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, ORG 20091 exhibited significant cytotoxicity with IC50 values indicating its efficacy in inhibiting cell growth. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells .

Case Studies

  • Anxiety Disorders : A clinical study evaluated ORG 20091's effectiveness in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo groups.
  • Cognitive Disorders : In animal models simulating cognitive decline, ORG 20091 improved memory retention and learning capabilities, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of ORG 20091 compared to similar compounds:

Compound NameMechanism of ActionIC50 (MCF-7)IC50 (HepG2)Therapeutic Use
ORG 20091Multi-receptor modulatorXX µMYY µMAnxiety Disorders, Cognition Disorders
ORG 20769Alpha-2 adrenergic antagonistAA µMBB µMDepression
ORG 20350Similar receptor targetsCC µMDD µMCognitive Impairment

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。